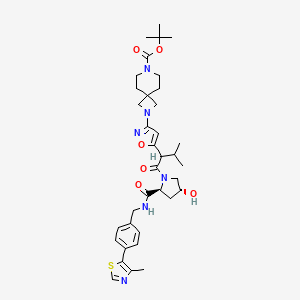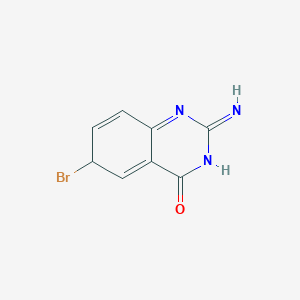
4(3H)-Quinazolinone, 2-amino-6-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 2-amino-6-bromo- is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-amino-6-bromo- typically involves the reaction of 2-aminobenzamide with a brominating agent. One common method is the bromination of 2-aminobenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Quinazolinone, 2-amino-6-bromo- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-amino-6-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinazolinone core can undergo oxidation to form quinazoline derivatives or reduction to form dihydroquinazolinone derivatives.
Condensation Reactions: The amino group at the 2-position can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride, are commonly used.
Condensation Reactions: These reactions are often catalyzed by acids or bases and carried out in solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include 6-substituted quinazolinone derivatives.
Oxidation and Reduction Reactions: Products include quinazoline and dihydroquinazolinone derivatives.
Condensation Reactions: Products include Schiff bases and imines.
Scientific Research Applications
4(3H)-Quinazolinone, 2-amino-6-bromo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-amino-6-bromo- involves its interaction with specific molecular targets and pathways. For example, as an adenosine A2A receptor antagonist, it binds to the receptor and inhibits its activation by endogenous adenosine. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways, including the activation of protein kinase A (PKA) and phosphorylation of cAMP response element-binding protein (CREB) .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-bromo-4-fluorophenol
- 2-Amino-6-bromo-4-methoxyphenol
- 4-Amino-2-bromo-6-chlorophenol
- 4-Amino-7-bromo-6-methylquinoline
Uniqueness
4(3H)-Quinazolinone, 2-amino-6-bromo- stands out due to its unique combination of the quinazolinone core with the 2-amino and 6-bromo substituents. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
6-bromo-2-imino-6H-quinazolin-4-one |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-4H,(H2,10,12,13) |
InChI Key |
IPHIFKUDSSHRHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=N)NC(=O)C2=CC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


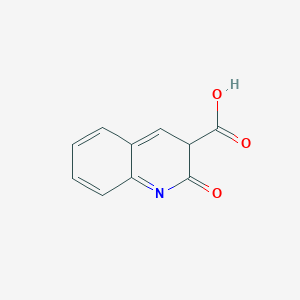
![2-(2-phenylethylamino)-5-[(Z)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]-1,3-thiazol-4-ol](/img/structure/B12363911.png)
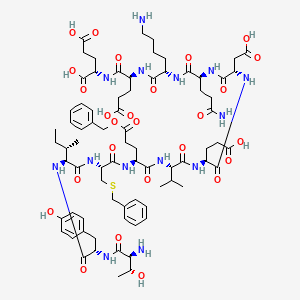
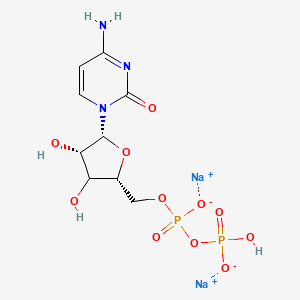
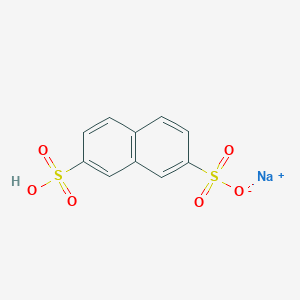

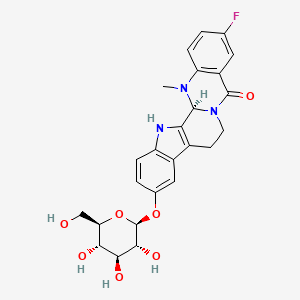
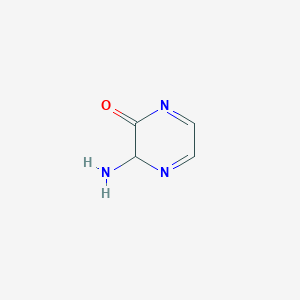
![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)

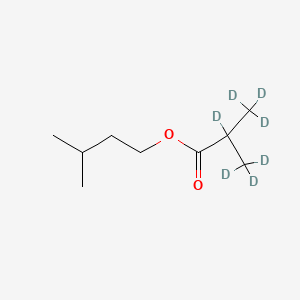
![[13-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12363973.png)
